(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol
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Overview
Description
(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol: is an organic compound that features a piperidine ring substituted with a thiophen-2-ylmethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine and thiophene derivatives.
Step 1 Formation of Thiophen-2-ylmethylpiperidine:
Step 2 Hydroxymethylation:
Industrial Production Methods
Industrial production methods for (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound.
Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.
Medicine
Drug Development: Explored as a lead compound in the development of new therapeutic agents.
Diagnostics: Potential use in diagnostic imaging agents.
Industry
Material Science: Application in the synthesis of novel materials with specific properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and piperidine moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol: Similar structure but with the hydroxymethyl group at the 4-position of the piperidine ring.
[1-(Furan-2-ylmethyl)piperidin-3-yl]methanol: Similar structure but with a furan ring instead of a thiophene ring.
[1-(Phenylmethyl)piperidin-3-yl]methanol: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
Thiophene Ring: The presence of the thiophene ring imparts unique electronic properties and potential for π-π interactions.
Hydroxymethyl Group: The hydroxymethyl group at the 3-position of the piperidine ring provides a site for further functionalization and derivatization.
Biological Activity
(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The thiophen-2-ylmethyl group enhances hydrophobic interactions within protein binding sites, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related piperidine derivatives, showing promising results against various cancer cell lines. For instance, compounds derived from similar structures demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
Table 1: Anticancer Activity of Piperidine Derivatives
Compound Name | Cell Line Tested | IC50 (μM) | Reference |
---|---|---|---|
This compound | FaDu | 8.6 | |
Piperidine derivative 7b | HeLa | 90% growth inhibition | |
Piperidine derivative 7g | MCF-7 | 80% growth inhibition |
Antiviral Activity
In addition to anticancer properties, compounds similar to this compound have been evaluated for antiviral activity. Studies indicated that certain thiophene-linked compounds exhibited significant inhibition of viral entry into host cells, showcasing their potential as antiviral agents .
Case Studies and Research Findings
- Inhibition of Histone Acetyltransferase (HAT) : A study demonstrated that derivatives of thiophene-containing compounds could inhibit the HAT activity of p300 with an IC50 value of 8.6 μM. This inhibition is crucial as p300 plays a significant role in gene transcription regulation .
- In Silico Studies : Computational analyses have suggested that these compounds interact favorably with target proteins, enhancing their bioavailability and therapeutic potential. The studies indicated that modifications in substituents could significantly alter the pharmacological profile of these compounds .
Properties
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11/h2,4,6,10,13H,1,3,5,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDLXIQEVPMPMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.